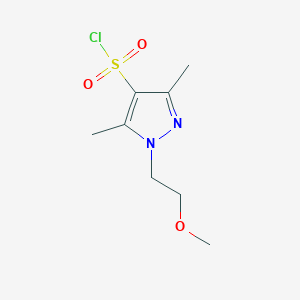
4-甲基-2-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-5-羧酸
描述
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖剂在癌症研究中的应用
与4-甲基-2-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-5-羧酸相关的化合物已被合成并评估其对各种癌细胞系的抗增殖活性。 这些化合物在通过诱导凋亡和破坏 PCNA 等细胞增殖标记物来抑制癌细胞生长方面表现出潜力 .
热休克蛋白 90 (HSP90) 抑制剂
4-甲基-2-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-5-羧酸中存在的结构基序已被用于设计 HSP90 抑制剂。 这些抑制剂在癌症治疗中发挥着至关重要的作用,因为它们会导致参与肿瘤生长和存活的客户蛋白降解 .
基于荧光的 pH 指示剂
该化合物的衍生物已被确定为有效的 pH 指示剂,能够实现基于荧光强度的和比率法的 pH 感测。 这种应用在需要精确 pH 测量的生物学和化学研究中特别有用 .
蛋白质折叠中的分子伴侣
该化合物的框架在研究 HSP90 等分子伴侣方面起着重要作用,这些分子伴侣对于多肽链的正确折叠至关重要。 这有助于防止蛋白质变性和聚集,维持细胞蛋白质稳态 .
吡唑并[4,3-c]吡啶的合成
该化合物是合成吡唑并[4,3-c]吡啶的前体,吡唑并[4,3-c]吡啶在药物化学中具有重要的价值,因为它们具有多种生物活性以及潜在的治疗应用 .
开发用于药物发现的新支架
4-甲基-2-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-5-羧酸独特的结构提供了一个新的支架,可以进一步修饰以创建具有潜力的新型化合物,作为各种治疗领域的药物候选者 .
凋亡途径的研究
涉及该化合物的研究有助于了解细胞死亡的机制,特别是通过激活 caspase 酶和 PARP-1 裂解来诱导凋亡 .
化学生物学和机理研究
属性
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)15-8(11-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJBPRAUIAHFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CN(N=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498817-98-3 | |
| Record name | 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)










